molecular formula C17H20N6O3S B11181023 N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide

N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B11181023
M. Wt: 388.4 g/mol
InChI Key: AQEZWMPLWNAHIN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-functionalized aminotriazine derivative characterized by a pyridin-2-ylmethyl substituent on the triazine core and an acetamide group linked to a phenylsulfamoyl moiety.

Properties

Molecular Formula

C17H20N6O3S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[4-[[3-(pyridin-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H20N6O3S/c1-13(24)21-14-5-7-16(8-6-14)27(25,26)22-17-19-11-23(12-20-17)10-15-4-2-3-9-18-15/h2-9H,10-12H2,1H3,(H,21,24)(H2,19,20,22)

InChI Key

AQEZWMPLWNAHIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with formaldehyde and ammonium acetate to form the triazine ring. Finally, the acetamide group is introduced through acetylation .

Chemical Reactions Analysis

N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aminotriazine Derivatives ()

Compounds A, F, G, H, and 52 from share the 1,3,5-triazin-2-yl core and phenylacetamide sulfonamide backbone but differ in substituents:

  • Compound H : Substituted with a benzyloxy group, which may reduce metabolic stability compared to the pyridinylmethyl group in the target compound.
  • Compound G: Contains a 4-chloro-3-fluorophenoxy group, introducing halogen-mediated electrostatic interactions.

Key Comparison :

Compound R-Group on Triazine Biological Target (Evidence)
Target Compound Pyridin-2-ylmethyl Tetrodotoxin-sensitive Na⁺ channels
Compound 52 4-(Trifluoromethoxy)benzyl Pain models (formalin/CFA)
Compound H Benzyloxy Sodium channel inhibition

The pyridinylmethyl group in the target compound may offer improved selectivity for sodium channels due to the pyridine’s hydrogen-bonding capability, whereas halogenated analogs (e.g., Compound G) prioritize potency through hydrophobic interactions .

Furan-Substituted Analog ()

The compound N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide replaces pyridine with a furan ring. This substitution may shift therapeutic applications from neuropathic pain (pyridine variant) to peripheral inflammatory conditions .

Pyrazole-Sulfonamide Derivatives ()

Compound 2-cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide (9) shares the pyridinyl-sulfamoylphenylacetamide backbone but incorporates a cyanoacrylamide group instead of a triazine. The acrylamide’s electrophilic nature suggests covalent binding to kinase targets (e.g., apoptosis inducers in colon cancer), contrasting with the non-covalent triazine-sodium channel interactions of the target compound .

Patent-Listed Kinase Inhibitors ()

Compounds like SAR245409 and BAY80-6946 feature triazine or quinazoline cores with sulfonamide groups but target phosphoinositide 3-kinases (PI3Ks) rather than sodium channels. For example:

  • SAR245409: Includes a dimethoxyphenylamino-quinoxaline group, enabling dual PI3K/mTOR inhibition.
  • BAY80-6946: A morpholino-substituted imidazoquinazoline with enhanced isoform selectivity.

Structural vs. Functional Divergence: While the target compound’s triazine-sulfonamide scaffold overlaps with kinase inhibitors, its lack of morpholino or quinazoline substituents likely redirects its mechanism toward ion channel modulation .

Aryl Sulfonamide Derivatives ()

Compounds 4o–5b from highlight the versatility of the sulfamoylphenylacetamide motif. For example:

  • 5a : A methoxy-substituted analog favoring metabolic stability.

These compounds, synthesized via copper-catalyzed reactions, emphasize the role of the sulfonamide group in facilitating diverse synthetic pathways compared to the aminotriazine core’s more specialized protocols .

Biological Activity

N-(4-{[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure

The compound features a complex structure that includes a triazine core, a pyridine moiety, and a sulfamoyl group. This unique arrangement is believed to contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Adenosine Receptors : Compounds from the triazine class have shown the ability to modulate adenosine receptors (ARs), which play critical roles in cellular signaling and cancer biology. For instance, certain derivatives exhibit selectivity towards hA2AAR and hA1AR receptors, influencing cell viability in cancer models .
  • Cell Viability : In vitro studies have demonstrated that derivatives of triazines can significantly reduce cell viability in lung cancer cell lines (e.g., A549 and NCI-H1299), suggesting potential anti-cancer properties .

Biological Activity Summary

Activity Type Effect Study Reference
Adenosine Receptor ModulationAntagonistic effects on hA3AR; partial agonist for hA1AR
Cell Viability Reduction59.9% reduction in A549 cells at 25 μM
Neurotoxicity PotentialRelated compounds showed neurotoxic effects via MAO-B oxidation

Case Studies

  • Cancer Cell Lines : A study evaluated the effect of triazine derivatives on lung cancer cell lines. The results indicated that certain compounds caused significant reductions in cell viability, highlighting their potential as therapeutic agents against cancer .
  • Neurotoxicity Assessment : Analogous compounds were assessed for their neurotoxic potential through their interaction with monoamine oxidase (MAO). The findings suggested that compounds which are substrates for MAO-B exhibited neurotoxic effects, emphasizing the importance of metabolic pathways in determining the safety profile of such compounds .

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